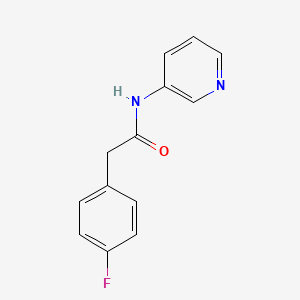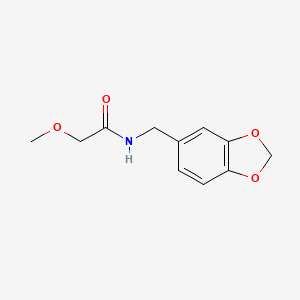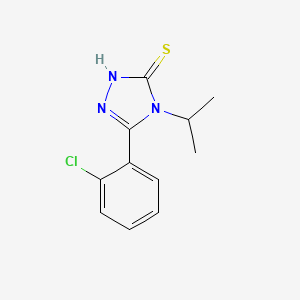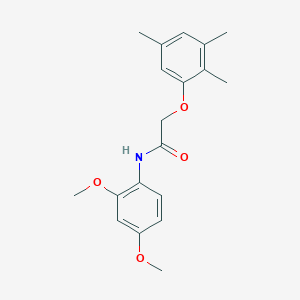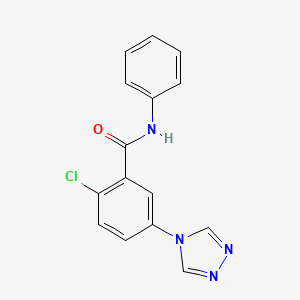methanone](/img/structure/B5811631.png)
[4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone, commonly known as BPFK, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of BPFK is not fully understood. However, studies have shown that BPFK can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. BPFK has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
BPFK has been shown to have a range of biochemical and physiological effects. Studies have shown that BPFK can inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. BPFK has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPFK in lab experiments is its potential therapeutic properties. BPFK has been shown to have anti-cancer and neuroprotective properties, which can be studied further for potential drug development. However, one of the limitations of using BPFK in lab experiments is its limited availability and high cost.
Orientations Futures
There are several future directions for research on BPFK. One area of research is to study the mechanism of action of BPFK in more detail to gain a better understanding of how it works. Another area of research is to study the potential use of BPFK in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to determine the safety and efficacy of BPFK in humans.
Conclusion:
In conclusion, BPFK is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Studies have shown that BPFK has anti-cancer and neuroprotective properties, which can be studied further for potential drug development. However, further research is needed to fully understand the mechanism of action of BPFK and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of BPFK involves a series of chemical reactions that start with the reaction of 4-hydroxybenzaldehyde with 4-bromobenzyl bromide to form 4-(benzyloxy)benzaldehyde. This is followed by the reaction of 4-(benzyloxy)benzaldehyde with 5-hydroxy-1-benzofuran-3-carboxylic acid to form [4-(benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
BPFK has been studied for its potential therapeutic properties in various scientific research studies. One of the most promising applications of BPFK is in the treatment of cancer. Studies have shown that BPFK has anti-cancer properties and can inhibit the growth of cancer cells. BPFK has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
(5-hydroxy-1-benzofuran-3-yl)-(4-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4/c23-17-8-11-21-19(12-17)20(14-26-21)22(24)16-6-9-18(10-7-16)25-13-15-4-2-1-3-5-15/h1-12,14,23H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOAUXQMJXORDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C3=COC4=C3C=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Benzyloxy)phenyl](5-hydroxy-1-benzofuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

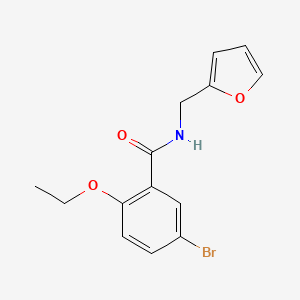
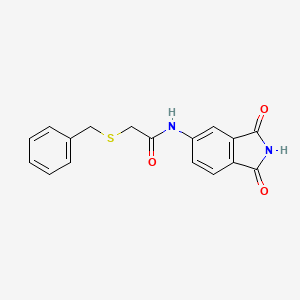
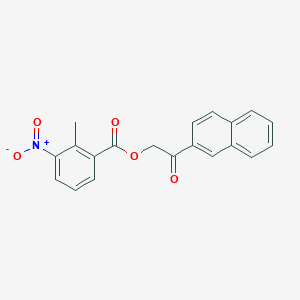
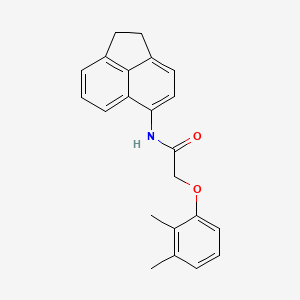
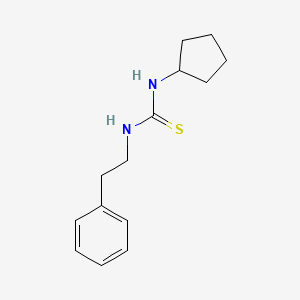
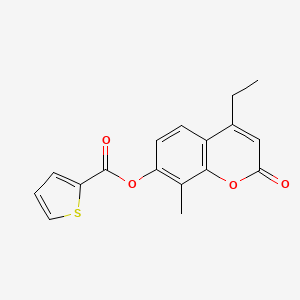
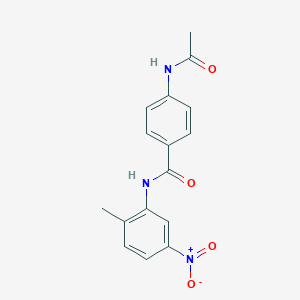
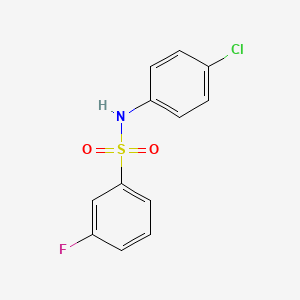
![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)
